9-Methylbenz[a]anthracene-d14
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Overview
Description
9-Methylbenz[a]anthracene-d14 is a labeled compound used primarily in scientific research. It is a monomethylated polycyclic aromatic hydrocarbon with a molecular formula of C19D14 and a molecular weight of 256.40 . This compound is often utilized in proteomics research and other biochemical studies .
Chemical Reactions Analysis
9-Methylbenz[a]anthracene-d14, like its unlabeled counterpart, undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce hydrocarbons or partially reduced intermediates .
Scientific Research Applications
9-Methylbenz[a]anthracene-d14 is widely used in scientific research due to its labeled nature, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in studies of carcinogenesis and mutagenesis due to its polycyclic aromatic hydrocarbon structure.
Medicine: Utilized in research on cancer and other diseases to understand the molecular mechanisms of carcinogenic compounds.
Industry: Applied in the development of new materials and chemicals, particularly in the field of environmental science to study pollutant behavior and degradation
Mechanism of Action
The mechanism of action of 9-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biochemical effects. As a polycyclic aromatic hydrocarbon, it can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic pathways. The pathways involved often include those related to oxidative stress and DNA repair .
Comparison with Similar Compounds
9-Methylbenz[a]anthracene-d14 can be compared with other similar compounds, such as:
Benz[a]anthracene: A parent compound without the methyl group, also known for its carcinogenic properties.
9-Methylbenz[a]anthracene: The unlabeled version of the compound, used in similar research applications.
Dibenz[a,h]anthracene: Another polycyclic aromatic hydrocarbon with similar structural features and biological effects
The uniqueness of this compound lies in its isotopic labeling, which allows for more precise studies of its behavior and interactions in various scientific contexts .
Properties
CAS No. |
1794766-60-1 |
---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,5,6,7,8,10,11,12-undecadeuterio-9-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-12-19-16(11-17(15)10-13)9-8-14-4-2-3-5-18(14)19/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
KYJPMPXTXCFCRM-HGWILGJYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Synonyms |
9-Monomethylbenz[a]anthracene-d14; NSC 409459-d14; 6-Methyl-1,2-benzanthracene; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.